5-(Bromomethyl)isoxazol-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-1,2-oxazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-2-3-1-4(7)6-8-3/h1H,2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAQMJBBBONHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Pathways of 5 Bromomethyl Isoxazol 3 2h One
Nucleophilic Substitution Reactions at the Bromomethyl Group
The C5-bromomethyl substituent is a highly reactive site, enabling the introduction of diverse functional groups through nucleophilic substitution pathways. This reactivity is central to its utility as a synthetic building block.
The carbon atom of the bromomethyl group in 5-(bromomethyl)isoxazol-3(2H)-one exhibits significant electrophilic character. This is due to the strong inductive electron-withdrawing effect of the adjacent bromine atom and the electronic influence of the isoxazolone ring. The bromine atom, being highly electronegative, polarizes the carbon-bromine bond, creating a partial positive charge on the carbon and making it susceptible to attack by nucleophiles. The isoxazolone ring further enhances this electrophilicity, making the bromomethyl group behave similarly to an allylic or benzylic halide, which are known for their high reactivity in substitution reactions. This enhanced reactivity facilitates the displacement of the bromide ion by a wide range of nucleophiles. For instance, reactions with secondary amines have been shown to produce various aminoisoxazoles. researchgate.net
While direct, quantitative comparisons of the reactivity of this compound with its corresponding bromoethyl analogs are not extensively detailed in the available literature, the inherent structural features suggest a significantly higher reactivity for the bromomethyl compound. The bromomethyl group is attached to an sp²-hybridized carbon of the heterocyclic ring, making it analogous to a benzylic or allylic bromide. This configuration allows for the stabilization of the transition state during nucleophilic substitution (both SN1 and SN2 pathways) through resonance with the isoxazole (B147169) ring system. In contrast, a simple bromoethyl group lacks this electronic stabilization, rendering it less reactive towards nucleophilic attack. The preparation of 5-(fluoromethyl)isoxazoles has been found to be more conveniently achieved through nucleophilic substitution on 5-bromomethyl derivatives rather than other synthetic strategies, underscoring the utility of this reactive handle. nih.gov
The choice of solvent plays a critical role in directing the outcome of nucleophilic substitution reactions involving this compound. The reaction mechanism, whether proceeding through a bimolecular (SN2) or unimolecular (SN1) pathway, can be influenced by the solvent's polarity and protic nature.
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone (B3395972) are generally preferred for SN2 reactions. These solvents can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. For a primary halide like this compound, the SN2 mechanism is typically favored, leading to a clean inversion of stereochemistry if a chiral center were present.
Polar Protic Solvents: Solvents like water, ethanol, or acetic acid can solvate both the nucleophile and the carbocation intermediate of an SN1 reaction. While the primary nature of the substrate makes an SN1 reaction less likely, the resonance stabilization of the potential carbocation by the isoxazole ring could allow for some SN1 character under certain conditions, potentially leading to mixtures of products or solvolysis.
The table below summarizes the general influence of solvents on nucleophilic substitution pathways relevant to this compound.
| Solvent Type | Examples | Favored Mechanism | Rationale |
| Polar Aprotic | Acetonitrile, DMF, DMSO | SN2 | Solvates the counter-ion, leaving the nucleophile more reactive. |
| Polar Protic | Water, Ethanol, Methanol | SN1 / Solvolysis | Stabilizes both the carbocation intermediate and the nucleophile. |
| Nonpolar | Hexane, Toluene | - | Generally poor solvents for ionic nucleophiles and substrates. |
Cycloaddition Chemistry of the Isoxazole Ring System
The isoxazole ring is an aromatic-like heterocycle, and its stability generally makes it a reluctant participant in cycloaddition reactions where it would act as the diene or dienophile. researchgate.net The most significant cycloaddition chemistry involving the isoxazole ring is its formation, typically through a 1,3-dipolar cycloaddition. nanobioletters.com This reaction is a powerful method for constructing the five-membered ring system. nih.gov
The primary route involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). nih.govnih.gov For the synthesis of a 5-substituted isoxazole like the parent structure of the title compound, the reaction would typically involve a terminal alkyne and a nitrile oxide. The regioselectivity of these cycloadditions, which determines whether the 3- or 5-substituted isomer is formed, is governed by both steric and electronic factors of the reactants. vulcanchem.com While the isoxazole ring itself is generally unreactive towards further cycloadditions, its cleavage under certain conditions can be considered a formal retro-cycloaddition process.
Ring-Opening and Rearrangement Processes of the Isoxazolone Nucleus
Despite its relative stability, the isoxazolone ring contains a structurally weak N-O bond that serves as a key site for reactivity. researchgate.net Cleavage of this bond under various conditions provides access to a range of linear, difunctionalized molecules, making isoxazoles valuable synthetic intermediates. researchgate.net
The cleavage of the nitrogen-oxygen bond in the isoxazole ring is a well-documented process that unlocks diverse chemical transformations. nih.govnih.gov This bond scission is most commonly achieved through reductive methods, but can also occur under basic or other specific reaction conditions. researchgate.net
Reductive cleavage is frequently accomplished using catalytic hydrogenation with catalysts like Raney nickel or through the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or samarium(II) iodide (SmI₂). nih.gov These reactions typically lead to the formation of β-hydroxy ketones or γ-amino alcohols, depending on the subsequent workup and the nature of the substituents on the isoxazole ring. researchgate.netnih.gov For example, the Raney nickel/AlCl₃-mediated cleavage of 2-isoxazolines has been shown to yield β-hydroxyketone products. nih.gov Another approach involves electrophilic fluorination, which can induce a ring-opening via N-O bond cleavage to produce tertiary fluorinated carbonyl compounds. researchgate.net
The table below outlines common methods for N-O bond cleavage in isoxazole and isoxazoline (B3343090) systems and the typical products obtained.
| Reagent/Condition | Product Type | Reference |
| Raney Nickel / H₂ | β-Hydroxy Ketone, γ-Amino Alcohol | researchgate.netnih.gov |
| LiAlH₄ (Lithium Aluminum Hydride) | γ-Amino Alcohol | nih.gov |
| SmI₂ (Samarium Iodide) | β-Hydroxy Ketone | nih.gov |
| Mo(CO)₆ (Molybdenum Hexacarbonyl) | Reductive Cleavage Products | nih.gov |
| Electrophilic Fluorinating Agent (e.g., Selectfluor®) | α-Fluorocyanoketone | researchgate.net |
| Basic Conditions | Enaminoketone, β-Hydroxy Nitrile | researchgate.net |
These ring-opening strategies highlight the versatility of the isoxazole nucleus as a masked form of various difunctionalized synthetic building blocks. researchgate.net
Catalytic Rearrangements (e.g., Ruthenium-Catalyzed Transformations)
While specific ruthenium-catalyzed transformations of this compound are not extensively documented, the reactivity of structurally similar isoxazol-5-ones in the presence of ruthenium catalysts provides significant insight into potential reaction pathways. nih.govacs.orgnih.gov Transition metal catalysis, particularly with ruthenium complexes, has emerged as a powerful tool for the rearrangement of isoxazol-5-one scaffolds to generate a variety of nitrogen-containing heterocycles. unimi.it
Typically, these reactions proceed through a sequence involving the cleavage of the weak N-O bond, which can lead to the formation of a ruthenium-vinylnitrene intermediate. acs.orgnih.gov The fate of this intermediate is highly dependent on the nature of the substituents on the isoxazolone ring. For instance, in the case of 4-alkenyl-substituted isoxazol-5-ones, a ruthenium(II)-catalyzed rearrangement can lead to the formation of substituted pyrroles. unimi.it
A notable deviation from the more common decarboxylative pathway is the non-decarboxylative rearrangement of certain 4-substituted isoxazol-5(4H)-ones. acs.orgnih.gov This transformation, catalyzed by [RuCl₂(p-cymene)]₂, can yield pyrazole- and isoxazole-4-carboxylic acids. The key to this alternative pathway is the presence of a substituent at the 4-position capable of forming an intramolecular hydrogen bond, which stabilizes the carboxylate and prevents decarboxylation. acs.orgnih.gov Given the structure of this compound, it is plausible that it could undergo analogous ruthenium-catalyzed rearrangements, potentially leading to novel heterocyclic structures, although specific experimental data is lacking.
Table 1: Examples of Ruthenium-Catalyzed Rearrangements of Isoxazol-5-one Derivatives
| Starting Material (Isoxazol-5-one Derivative) | Ruthenium Catalyst | Product | Reference |
| 4-Alkenyl-isoxazol-5-ones | [Ru(p-cymene)Cl₂]₂ | Substituted NH-Pyrroles | unimi.it |
| 4-(2-Hydroaminoalkylidenyl)-isoxazol-5(4H)-ones | [RuCl₂(p-cymene)]₂ | Pyrazole-4-carboxylic acids | acs.orgnih.gov |
| 4-(2-Hydroxyalkylidenyl)-isoxazol-5(4H)-ones | [RuCl₂(p-cymene)]₂ | Isoxazole-4-carboxylic acids | acs.orgnih.gov |
Photoisomerization and Domino Transformations
The isoxazole ring system is known to undergo photoisomerization, a process that can lead to the formation of its structural isomer, the oxazole (B20620). This transformation has been successfully carried out in a continuous flow process, demonstrating its potential for the synthesis of diverse oxazole products from readily available isoxazoles. researchgate.net The photoisomerization proceeds via a photochemical transposition reaction. While this has been demonstrated for various substituted isoxazoles, specific studies on this compound are not available. However, it is a plausible reaction pathway for this compound.
Domino transformations, where a single synthetic operation triggers a cascade of bond-forming events, are a powerful strategy for the rapid assembly of complex molecules. researchgate.neturfu.ru Isoxazoles can participate in such reaction cascades. For example, domino reactions of 5-alkoxy- or 5-amino-isoxazoles with 1,3-diketones under metal relay catalysis can yield 4-acylpyrrole-2-carboxylic acid derivatives. researchgate.net Although the starting materials in these examples differ from this compound, they highlight the potential of the isoxazole core to engage in complex, multi-step transformations.
Other Functional Group Transformations on the Isoxazolone Core
The isoxazolone core of this compound can undergo further functionalization, allowing for the introduction of additional substituents and the construction of more complex molecular architectures.
Intramolecular Electrophilic Aromatic Substitution (SEAr)
Intramolecular electrophilic aromatic substitution (SEAr) is a powerful method for the formation of fused ring systems. nih.govmasterorganicchemistry.comyoutube.com This reaction involves an aromatic ring acting as a nucleophile, attacking an electrophilic center within the same molecule. masterorganicchemistry.com For this to be relevant to this compound, the compound would first need to be functionalized with a pendant aromatic group.
For example, if the bromine of the bromomethyl group were to be substituted by a nucleophilic aromatic moiety (e.g., a phenol (B47542) or aniline (B41778) derivative), subsequent acid-catalyzed cyclization could potentially lead to the formation of a new ring fused to the isoxazolone. The feasibility and regioselectivity of such a reaction would depend on the nature of the aromatic ring, the length of the tether, and the reaction conditions. While no specific examples involving this compound are reported, the principles of intramolecular SEAr suggest this as a viable strategy for elaborating its structure.
Derivatization Strategies and Synthetic Utility of 5 Bromomethyl Isoxazol 3 2h One
Amination and Other Heteroatom Alkylation Reactions
The bromomethyl group in 5-(bromomethyl)isoxazol-3(2H)-one is a key functional handle for introducing nitrogen and other heteroatoms into the molecule. This is typically achieved through nucleophilic substitution reactions. For instance, treatment with various primary and secondary amines leads to the corresponding aminomethyl derivatives. researchgate.net These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
Similarly, other heteroatom nucleophiles can be employed to create a diverse array of derivatives. The reaction with thiols or their corresponding thiolates can yield thioether-linked isoxazoles. Alcohols and phenols, under appropriate basic conditions (like the Williamson ether synthesis), can form ether linkages. These alkylation reactions significantly expand the chemical space accessible from this compound, providing a platform for the synthesis of compounds with potential applications in medicinal chemistry and materials science. researchgate.net
Formation of Substituted Isoxazole (B147169) Derivatives
The inherent reactivity of this compound allows for the straightforward introduction of various substituents onto the isoxazole core, enabling the synthesis of a wide range of derivatives with tailored properties.
Introduction of Fluoroalkyl Groups via Nucleophilic Substitution
The introduction of fluorine-containing moieties into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. An effective method for synthesizing 5-fluoromethylisoxazoles involves the nucleophilic substitution of the bromine in 5-bromomethyl derivatives. nih.govnih.govenamine.net This approach is often more convenient than deoxofluorination of the corresponding 5-hydroxymethyl or 5-formyl derivatives. nih.govenamine.net
For example, reacting this compound with a suitable fluoride (B91410) source can directly yield the corresponding 5-(fluoromethyl)isoxazol-3(2H)-one. The reaction conditions can be optimized to achieve high yields and selectivity. This method provides a direct and efficient route to valuable fluorinated isoxazole building blocks.
Diversification through Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been successfully applied to isoxazole systems. d-nb.info While direct coupling reactions with the bromomethyl group are less common, the isoxazole ring itself can be functionalized to participate in such transformations. For instance, if a bromo or iodo substituent is present at another position on the isoxazole ring, a wide range of aryl, heteroaryl, or alkyl groups can be introduced. uzh.ch
The bromomethyl group can be converted to other functionalities that are more amenable to coupling reactions. For example, conversion to a phosphonium (B103445) salt would allow for Wittig-type reactions, while transformation into an organometallic reagent could enable its participation in various cross-coupling protocols. This diversification strategy allows for the construction of highly substituted and complex isoxazole derivatives. d-nb.info
Utilization as a Building Block for Complex Molecular Architectures
The isoxazole ring is a recognized scaffold in the design of biologically active molecules and complex organic structures. nih.govacademie-sciences.fr this compound serves as a valuable starting material for the synthesis of such intricate architectures. The bromomethyl group allows for the tethering of the isoxazole core to other molecular fragments, while the isoxazole ring itself can be a key component of the final structure's pharmacophore or can be used as a stable linker.
For instance, the aminomethyl derivatives obtained from amination reactions can undergo further transformations, such as amide bond formation or reductive amination, to build larger and more complex molecules. The ability to introduce a variety of functional groups through the bromomethyl handle makes this compound a versatile platform for the assembly of diverse molecular frameworks. academie-sciences.fr
Precursors for Other Heterocyclic Systems
The isoxazole ring, particularly in the form of an isoxazol-3(2H)-one, can serve as a precursor to other heterocyclic systems through ring-opening and ring-transformation reactions. enamine.net These transformations often involve reductive or cleavage conditions that break the relatively weak N-O bond of the isoxazole ring. nih.gov
For example, reduction of the isoxazole ring can lead to the formation of β-amino ketones or other acyclic intermediates, which can then be cyclized to form different heterocycles such as pyridines, pyrimidines, or pyrroles. The specific outcome of these reactions is highly dependent on the substituents present on the isoxazole ring and the reaction conditions employed. This synthetic strategy provides a powerful method for accessing a variety of heterocyclic scaffolds from a single isoxazole precursor. enamine.netnih.gov
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgnih.gov The functional groups present in this compound make it a suitable candidate for integration into MCR sequences.
For example, the bromomethyl group can act as an electrophilic component, reacting with a nucleophile generated in situ from other reaction components. Alternatively, the isoxazol-3(2H)-one moiety could potentially participate in condensation reactions with aldehydes or other carbonyl compounds. mdpi.comresearchgate.net The development of MCRs involving this building block would provide rapid and efficient access to libraries of complex and diverse isoxazole-containing molecules. rsc.org
Mechanistic Investigations of Reactions Involving 5 Bromomethyl Isoxazol 3 2h One
Elucidation of Nucleophilic Substitution Mechanisms (SN1/SN2)
The carbon-bromine bond in 5-(bromomethyl)isoxazol-3(2H)-one is susceptible to cleavage by nucleophiles, leading to substitution products. The mechanism of this nucleophilic substitution can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, or potentially a borderline mechanism. grafiati.com The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. grafiati.com
In a typical SN2 reaction, a nucleophile attacks the carbon atom bearing the bromine, inverting the stereochemistry if the carbon is chiral. This is a concerted process where the bond to the nucleophile forms as the bond to the bromide leaving group breaks. The reactivity of halogenoalkanes in SN2 reactions is significantly higher than that of alkanes due to the polar carbon-halogen bond. savemyexams.com
Conversely, an SN1 mechanism involves the initial, rate-determining departure of the bromide ion to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile. The isoxazole (B147169) ring, particularly the nitrogen and oxygen heteroatoms, can influence the stability of the adjacent carbocation through resonance or inductive effects, which in turn affects the propensity for an SN1 pathway.
Studies on analogous systems, such as 21-bromo-3α-hydroxyl-3β-methoxymethyl-5α-pregnan-20-one, have shown that nucleophilic substitution can proceed through a direct SN2 pathway or via an epoxide intermediate, which is then attacked by the nucleophile. nih.gov While not directly involving this compound, this highlights the potential for complex mechanistic pathways in the substitution reactions of α-haloketones and related structures.
The table below summarizes the key characteristics that help differentiate between SN1 and SN2 mechanisms, which are applicable to the reactions of this compound.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Determining Step | Formation of carbocation | Nucleophilic attack |
| Molecularity | Unimolecular | Bimolecular |
| Intermediate | Carbocation | None (transition state) |
| Stereochemistry | Racemization | Inversion of configuration |
| Substrate Structure | Favored by tertiary > secondary > primary halides | Favored by primary > secondary > tertiary halides |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
Mechanistic Pathways of Cycloaddition Reactions
This compound and its derivatives can participate in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. A common type is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. youtube.com
The isoxazole ring itself is often synthesized via a [3+2] cycloaddition between a nitrile oxide (a 1,3-dipole) and an alkyne or alkene (a dipolarophile). researchgate.net For reactions involving this compound, the isoxazole ring can act as a diene or dienophile in Diels-Alder type reactions, or the bromomethyl group can be modified to create a new dipolar species.
Mechanistic studies of [3+2] cycloaddition reactions often reveal a concerted, though not necessarily synchronous, process. nih.gov This means that the two new sigma bonds are formed in a single step, but not necessarily at the exact same rate. The regioselectivity of the reaction (the orientation of the dipole and dipolarophile) is a key aspect of the mechanism and is often controlled by electronic and steric factors. Computational studies are frequently employed to understand the transition state geometries and activation energies, which dictate the observed regioselectivity. nih.govresearchgate.net
For instance, in the synthesis of 3,5-disubstituted isoxazoles, a 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and an alkyne like propargyl bromide is a key step. researchgate.net The mechanism involves the formation of a nitrile oxide from an aldoxime, which then undergoes the cycloaddition. youtube.com
Reaction Mechanism Studies of Rearrangement Processes
The isoxazole ring system can undergo various rearrangement reactions, often under thermal or catalytic conditions. These rearrangements can lead to the formation of other heterocyclic structures or acyclic products.
One notable rearrangement is the Baldwin rearrangement, which involves the thermal conversion of 2,3-dihydroisoxazoles into acyl aziridines. nih.gov While this specific rearrangement starts from a dihydroisoxazole, it highlights the potential for the isoxazole core to undergo ring-opening and subsequent rearrangement. The mechanism of the Baldwin rearrangement is thought to involve the homolytic cleavage of the weak N-O bond in the isoxazole ring, followed by radical recombination to form the aziridine (B145994) ring. nih.gov
Another type of rearrangement that can be conceptually related involves the transformation of aziridines to azetidines. Although not a direct reaction of this compound itself, the principles of ring expansion and rearrangement are relevant to the broader chemistry of small, strained heterocycles.
Ruthenium-catalyzed transformations can also lead to rearrangements. While specific examples involving this compound are not prevalent in the provided search results, ruthenium catalysts are known to mediate a wide range of organic reactions, including isomerizations and rearrangements, often through mechanisms involving oxidative addition, insertion, and reductive elimination steps.
The table below outlines some general types of rearrangement reactions that could be relevant to isoxazole chemistry.
| Rearrangement Type | General Description | Potential Relevance to Isoxazole Chemistry |
| Sigmatropic Rearrangement | A concerted pericyclic reaction where a sigma bond migrates across a pi system. | Could be involved in the rearrangement of substituted isoxazoles under thermal or photochemical conditions. |
| Electrocyclic Reaction | A pericyclic reaction involving the formation of a sigma bond and the loss of a pi bond, or vice versa, to form a ring. | Ring-opening of the isoxazole to an acyclic intermediate could be an initial step in some rearrangements. |
| Catalytic Rearrangement | Rearrangements promoted by a catalyst, such as a transition metal. | Could enable novel transformations of the isoxazole ring or its substituents. |
Computational and Experimental Approaches to Transition States and Intermediates
The elucidation of reaction mechanisms relies on a combination of experimental and computational methods to identify and characterize transient species like transition states and intermediates.
Experimental approaches often involve spectroscopic techniques to detect short-lived intermediates. For example, in situ NMR or IR spectroscopy can provide structural information about species present in the reaction mixture. Kinetic studies, which measure the effect of reactant concentrations, temperature, and catalysts on the reaction rate, are also crucial for deducing the mechanism. Isotope labeling studies can pinpoint which bonds are broken and formed during the reaction.
Computational chemistry , particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. nih.gov Quantum chemical calculations can be used to:
Map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.
Calculate the structures and energies of reactants, products, intermediates, and transition states. nih.gov
Determine activation energies , which are related to the reaction rate.
Analyze the electronic structure of molecules to understand bonding and reactivity.
For instance, computational studies on [3+2] cycloaddition reactions have been used to explain the observed regioselectivity by comparing the activation barriers for the different possible pathways. nih.govresearchgate.net Similarly, for nucleophilic substitution reactions, calculations can help to determine whether an SN1 or SN2 pathway is more favorable by comparing the energies of the respective intermediates and transition states.
The synergy between experimental and computational approaches provides a powerful strategy for gaining a deep and detailed understanding of the reaction mechanisms involving this compound.
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, APT ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
¹H NMR Spectroscopy of isoxazole (B147169) derivatives reveals characteristic signals for the protons within the molecule. For instance, in various 3,5-disubstituted isoxazoles, the proton on the isoxazole ring typically appears as a singlet in the range of δ 6.77-7.29 ppm. rsc.orgrsc.org Protons on aromatic rings attached to the isoxazole core exhibit complex multiplicity patterns depending on their substitution. rsc.orgrsc.org
¹³C NMR Spectroscopy provides information on the carbon framework of the molecule. In isoxazole derivatives, the carbon atoms of the isoxazole ring show distinct chemical shifts. For example, in 3,5-diphenylisoxazole (B109209), the C4 and C5 carbons of the isoxazole ring resonate at approximately 97.4 ppm and 170.3 ppm, respectively. rsc.org The carbonyl carbon in isoxazol-5(4H)-one derivatives can be observed at even lower fields, for example at 173.3 ppm in (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one. acs.org
Attached Proton Test (APT) ¹³C NMR is a specialized experiment that differentiates carbon atoms based on the number of attached protons. huji.ac.ilmnstate.edu This technique is particularly useful for assigning quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. huji.ac.ilmnstate.edu In an APT spectrum, CH and CH₃ signals appear as positive peaks, while quaternary carbons and CH₂ groups are represented by negative peaks. huji.ac.ilmnstate.edu This allows for unambiguous assignment of the carbon signals, which can be challenging with standard ¹³C NMR alone. weebly.com
Table 1: Representative ¹H and ¹³C NMR Data for Related Isoxazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|
| 3,5-Diphenylisoxazole | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | rsc.org |
| 5-(3-Bromophenyl)-3-phenylisoxazole | 7.98 (t, J = 1.8 Hz, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.36 (t, J = 7.9 Hz, 1H, ArH), 6.85 (s, 1H, isoxazole-H) | 168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2 | rsc.org |
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | 8.84 (1H, d, J = 8 Hz), 8.04 (1H, s), 7.50 (1H, t, J = 8 Hz), 7.05 (1H, t, J = 8 Hz), 6.93 (1H, d, J = 8 Hz), 3.91 (3H, s), 2.61 (2H, t, J = 8 Hz), 1.77 (2H, h, J = 8 Hz), 1.04 (3H, t, J = 8 Hz) | 168.75, 164.43, 159.92, 143.85, 136.28, 133.44, 121.30, 120.95, 117.94, 110.82, 56.09, 28.14, 19.96, 14.06 | acs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."
For isoxazole derivatives, key IR absorption bands include:
C=O stretching: In isoxazol-5(4H)-one derivatives, a strong absorption band corresponding to the carbonyl group (C=O) is typically observed in the region of 1733-1755 cm⁻¹. acs.org
C=N stretching: The carbon-nitrogen double bond (C=N) of the isoxazole ring gives rise to an absorption band around 1608-1615 cm⁻¹. acs.org
C=C stretching: The carbon-carbon double bond (C=C) within the isoxazole ring and any aromatic substituents will show absorptions in the 1553-1587 cm⁻¹ region. acs.org
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 2938-3053 cm⁻¹. acs.orgrsc.org
O-H stretching: In derivatives with hydroxyl groups, a broad absorption band is present around 3224 cm⁻¹. acs.org
Table 2: Characteristic IR Absorption Frequencies for Related Isoxazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1733 - 1755 | acs.org |
| Iminyl (C=N) | Stretching | 1608 - 1615 | acs.org |
| Alkene (C=C) | Stretching | 1559 - 1587 | acs.org |
| Aromatic (C=C) | Stretching | 1553 - 1559 | acs.org |
| Aliphatic C-H | Stretching | 2938 - 2974 | acs.org |
| Aromatic C-H | Stretching | ~3053 | rsc.org |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For example, the calculated mass for the protonated molecule [M+H]⁺ of 4-allyl-3,5-diphenylisoxazole (C₁₈H₁₆NO) is 262.1226, with the found value being 262.1228. rsc.org Similarly, for 5-(2,3-dichlorophenyl)-3-phenylisoxazole (C₁₅H₁₀Cl₂NO), the calculated [M+H]⁺ is 290.0134 and the found value is 290.0129. rsc.org This high level of accuracy is invaluable for confirming the identity of a synthesized compound.
X-ray Diffraction Analysis for Solid-State Structure Elucidation (for related compounds)
While the specific X-ray crystal structure of 5-(Bromomethyl)isoxazol-3(2H)-one is not detailed in the provided search results, studies on related isoxazole derivatives have utilized this technique for structural confirmation. researchgate.net For instance, the structure of (Z)-2-(5-((3-(4-bromophenyl)isoxazole-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-cyclopentylacetamide was confirmed by X-ray single crystal diffraction. researchgate.net Similarly, the structures of other novel isoxazolidine (B1194047) and phenylisoxazole derivatives have been elucidated using X-ray crystallography, which is essential for understanding their stereochemistry and intermolecular interactions in the solid state. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy (for related compounds)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which is particularly useful for compounds containing conjugated systems, such as aromatic rings and double bonds.
Computational Chemistry Approaches for 5 Bromomethyl Isoxazol 3 2h One
Electronic Structure Calculations
The arrangement of electrons within a molecule dictates its chemical and physical properties. Electronic structure calculations offer a window into this subatomic world, revealing key insights into bonding, charge distribution, and reactivity.
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for studying isoxazole (B147169) derivatives and other organic compounds. This method offers a balance between accuracy and computational cost, making it well-suited for calculating the geometric and electronic properties of molecules. researchgate.net In the study of isoxazoles, various functionals within DFT, such as B3LYP, CAM-B3LYP, WB97XD, and MPW1PW91, have been employed with basis sets like 6-31G(d,p) to investigate their molecular structures and energy gaps. researchgate.net These calculations are instrumental in understanding the fundamental characteristics that govern the behavior of these compounds.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity. numberanalytics.com The HOMO represents the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.compku.edu.cn Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's capacity to accept electrons (electrophilicity). youtube.compku.edu.cn
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. numberanalytics.com A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For isoxazole derivatives, DFT calculations have been used to determine these energy gaps, providing insights into their potential reactivity in various chemical transformations. researchgate.net For instance, in a study of 3,5-diphenylisoxazole (B109209) derivatives, the calculated HOMO-LUMO energy gap ranged from 1.07 eV to 6.50 eV depending on the functional used. researchgate.net
| Concept | Description |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons; associated with nucleophilicity. numberanalytics.comyoutube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons; associated with electrophilicity. numberanalytics.comyoutube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a measure of molecular stability and reactivity. numberanalytics.com |
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electron density, typically color-coded for intuitive interpretation. researchgate.net
In an MEP map, regions with a negative electrostatic potential, often colored red, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with a positive electrostatic potential, usually colored blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For isoxazole derivatives, MEP analysis can reveal the electrophilic and nucleophilic character of different parts of the molecule, such as the nitrogen and oxygen atoms of the isoxazole ring and any substituents. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions. researchgate.net
Beyond the frontier orbitals, computational methods can predict a range of other important electronic properties that characterize a molecule's behavior. These properties provide a more comprehensive picture of its reactivity and interactions.
Electronegativity (χ): This fundamental chemical property describes the tendency of an atom or a functional group to attract electrons. In computational studies, it can be estimated from the energies of the HOMO and LUMO.
Chemical Hardness (η) and Softness (S): These related concepts quantify the resistance of a molecule to changes in its electron distribution. Chemical hardness is a measure of this resistance, while softness is its inverse. A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity, whereas a "soft" molecule has a small gap and is more reactive. These parameters are useful for predicting the outcome of chemical reactions based on the Hard and Soft Acids and Bases (HSAB) principle.
| Property | Description |
|---|---|
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule, indicating its overall polarity. |
| Electronegativity (χ) | The tendency of an atom or functional group to attract electrons. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution or charge transfer. |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating higher reactivity. |
Conformational Analysis and Optimization
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and chemical reactivity. Conformational analysis involves identifying the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. Computational methods are used to explore the potential energy surface of the molecule to find the most stable conformations, known as energy minima.
For 5-(Bromomethyl)isoxazol-3(2H)-one, conformational analysis would focus on the rotation around the single bond connecting the bromomethyl group to the isoxazole ring. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. The lowest points on this profile correspond to the most stable conformers. Geometric optimization calculations, often performed using DFT or other quantum mechanical methods, are then used to refine the structures of these stable conformers, providing precise bond lengths, bond angles, and dihedral angles.
Theoretical Studies on Reactivity and Selectivity
Computational chemistry offers powerful tools to predict and rationalize the reactivity and selectivity of chemical reactions involving this compound. Theoretical studies can elucidate reaction mechanisms, identify transition states, and explain why certain products are formed preferentially over others.
One of the key applications in this area is the study of cycloaddition reactions, a common method for synthesizing isoxazole rings. nih.gov For instance, in the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, FMO theory can be used to predict the regioselectivity of the reaction. nih.gov The interaction between the HOMO of one reactant and the LUMO of the other determines the favored orientation of the reactants as they approach each other, leading to the formation of a specific regioisomer. nih.gov Theoretical calculations can determine the energies of these interacting orbitals and the transition state energies for the different possible reaction pathways, thereby predicting the major product.
Furthermore, computational studies can investigate the reactivity of the bromomethyl group in this compound. This group is a potential site for nucleophilic substitution reactions. Theoretical calculations can model the reaction pathway of such substitutions, helping to understand the reaction mechanism and the factors that influence the reaction rate.
Modeling Reaction Pathways and Energy Barriers
A primary application of computational chemistry in studying this compound is the elucidation of its reaction pathways and the associated energy barriers. Understanding these aspects is crucial for predicting the feasibility, kinetics, and regioselectivity of its chemical transformations.
Computational methods, particularly Density Functional Theory (DFT), are widely employed to map out the potential energy surface of a reaction. numberanalytics.comresearchgate.netrsc.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. faccts.de
For instance, in reactions involving the isoxazole ring or the reactive bromomethyl group, multiple competing pathways may exist. Computational modeling can distinguish the most favorable pathway by comparing the activation energies of each potential route. A study on the [3+2] cycloaddition reactions to form isoxazoline (B3343090) rings, for example, successfully used DFT calculations to determine the kinetic and thermodynamic parameters, which showed a preference for one regioisomeric product over another based on lower activation barriers. mdpi.com Similarly, investigations into the synthesis of isoxazol-5(4H)-ones have utilized computational and mass spectrometry techniques to propose and validate specific reaction mechanisms over other possibilities. ontosight.ai
The data generated from these calculations can be compiled to provide a clear picture of the reaction landscape.
Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction of this compound This table presents hypothetical data for analogous reactions to illustrate the typical output of computational studies, as specific experimental or computational data for this exact reaction is not available in the cited literature.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Path A: Nucleophilic Substitution at CH₂Br | TS-A | 22.5 | 0.0 (Product A) |
| Path B: Ring Opening | TS-B | 35.2 | +5.7 (Product B) |
The analysis of such data allows chemists to predict which products are kinetically or thermodynamically favored, thereby guiding experimental design to optimize reaction conditions for the desired outcome.
Solvent Effects on Reaction Energetics (e.g., Conductor Polarizable Continuum Model - CPCM)
The solvent environment can dramatically influence the energetics and outcome of a chemical reaction. Computational models that account for solvent effects are therefore essential for obtaining results that accurately reflect experimental reality. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used and effective method for this purpose. ontosight.aiinorgchemres.org
CPCM is an implicit solvation model, meaning it treats the solvent as a continuous, polarizable medium with a specific dielectric constant, rather than modeling individual solvent molecules. ontosight.aiacs.org The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. This approach provides a computationally efficient way to estimate the solvation free energy. ontosight.ai
For a molecule like this compound, which possesses polar functional groups, solvent polarity can significantly affect the stability of reactants, intermediates, transition states, and products. For example, a polar solvent might preferentially stabilize a charged intermediate or a polar transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. researchgate.net Studies on other heterocyclic systems have successfully used CPCM to correlate calculated parameters with solvent polarity, providing valuable insights into the reaction mechanism. inorgchemres.org
Table 2: Hypothetical Influence of Solvent on the Energy Barrier of Path A This table shows illustrative data for analogous systems to demonstrate how solvent effects are computationally evaluated, as specific data for this compound is not available in the cited literature.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1.0 | 28.9 |
| Toluene | 2.4 | 25.1 |
| Tetrahydrofuran (THF) | 7.5 | 23.3 |
| Acetonitrile (B52724) | 37.5 | 22.5 |
| Water | 78.4 | 21.8 |
As illustrated, increasing solvent polarity can lower the energy barrier for a reaction that proceeds through a polar transition state, a trend that can be quantitatively predicted using the CPCM method. acs.orgresearchgate.netacs.org
Development of Computational Methodologies Relevant to Heterocyclic Systems
The study of this compound benefits from the continuous development of computational methodologies tailored for heterocyclic systems. This diverse class of compounds presents unique challenges and opportunities for theoretical chemistry, driving innovation in the field. dokumen.pubacs.org
Modern computational chemistry offers a wide array of tools to investigate heterocyclic compounds. numberanalytics.com Beyond reaction modeling, these methods are used for:
Predicting Molecular Properties: DFT and other quantum mechanical methods can accurately calculate various molecular properties, including geometries, vibrational frequencies (for comparison with IR spectroscopy), and NMR chemical shifts, which aids in structure elucidation. ingentaconnect.combenthamdirect.com
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity, electronic properties, and spectral characteristics. researchgate.net
Drug Discovery and Design: Computational techniques are central to modern drug discovery. researchgate.net For heterocyclic scaffolds, methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict how molecules will interact with biological targets, guiding the synthesis of new therapeutic agents. nih.govnih.gov
Advanced Simulation Techniques: The development of more accurate and efficient models, such as extended CPCM versions for semi-empirical methods acs.org and the integration of machine learning to predict reaction barriers, are pushing the boundaries of what can be achieved computationally. nih.gov These advancements allow for the study of larger, more complex systems with greater accuracy and speed.
The ongoing progress in computational methodologies provides ever more powerful tools for chemists to explore the rich and complex chemistry of heterocyclic compounds like this compound, accelerating the pace of discovery and innovation.
Conclusion and Future Research Directions
Summary of Current Research Status of 5-(Bromomethyl)isoxazol-3(2H)-one
Direct and extensive research on this compound is notably sparse in current scientific literature. The compound is primarily available through chemical suppliers as a research chemical, indicating its use as a building block rather than a well-characterized agent in its own right. vulcanchem.com Its utility is predicated on the dual functionality of the isoxazolone ring and the electrophilic bromomethyl group. The bromomethyl moiety is a well-established functional group for alkylating various nucleophiles, allowing for the facile incorporation of the isoxazol-3(2H)-one core into more complex molecular architectures. nih.govmdpi.com
While specific studies on its reactivity are limited, the isoxazolone ring itself is known to be a bioisosteric equivalent for 1,3-dicarbonyl compounds and other heterocycles, a strategy frequently employed in drug design. rsc.org The current status of this compound is therefore that of a latent synthetic intermediate with significant potential, awaiting detailed investigation into its synthesis, reactivity, and applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₄BrNO₂ |
| Molecular Weight | 177.98 g/mol |
| IUPAC Name | 5-(bromomethyl)-1,2-oxazol-3-one |
| Canonical SMILES | C1=C(ONC1=O)CBr |
| Monoisotopic Mass | 176.942540 g/mol |
| Data sourced from commercial supplier information. vulcanchem.com |
Emerging Synthetic Strategies and Methodological Advancements
While a definitive, optimized synthesis for this compound is not documented, plausible and emerging synthetic routes can be inferred from the extensive literature on isoxazole (B147169) and isoxazolone synthesis.
The most prominent and versatile method for constructing the isoxazole ring is the [3+2] dipolar cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne or alkene. organic-chemistry.orgmdpi.comnih.gov For the target molecule, a logical approach would involve the cycloaddition of a suitable nitrile oxide precursor with propargyl bromide. Research on the synthesis of 5-(bromomethyl)-3-phenylisoxazoles demonstrates the feasibility of this strategy, where benzaldoxime (B1666162) is converted to the corresponding nitrile oxide in situ and reacted with propargyl bromide. researchgate.net
Key emerging advancements in this area focus on improving efficiency, safety, and environmental impact:
Catalyst-Free and Green Conditions: Recent methodologies aim to reduce reliance on metal catalysts and hazardous solvents. Reports describe solvent-free syntheses of 3,5-disubstituted isoxazoles using ball-milling (mechanochemistry), which offers high efficiency and scalability. nih.gov The use of water as a solvent under mild basic conditions has also been successfully employed for the synthesis of 3,4,5-trisubstituted isoxazoles. beilstein-journals.org
Novel Reagents and One-Pot Procedures: The development of stable nitrile oxide precursors and one-pot cascade reactions simplifies the synthesis. For instance, the conversion of β-nitroenones into 3,5-disubstituted isoxazoles using SnCl₂·2H₂O provides a mild and functional-group-tolerant alternative to traditional cycloadditions. rsc.org
Flow Chemistry: Transitioning these syntheses to continuous flow reactors could offer enhanced control over reaction parameters, improve safety when handling unstable intermediates like nitrile oxides, and facilitate large-scale production.
A hypothetical route to this compound could involve the reaction of a protected hydroxamic acid with propargyl bromide, followed by cyclization and deprotection to yield the isoxazolone ring. Another possibility is the late-stage bromination of a precursor like 5-methylisoxazol-3(2H)-one using a radical initiator and a brominating agent such as N-bromosuccinimide (NBS).
Potential for Further Mechanistic Elucidation and Computational Modeling
The field of isoxazole synthesis has benefited significantly from computational studies, particularly for understanding the mechanisms and regioselectivity of [3+2] cycloaddition reactions. researchgate.netresearchgate.net These studies, often employing Density Functional Theory (DFT), can model transition states to predict which regioisomer will be favored. For the reaction between a nitrile oxide and an unsymmetrical alkyne like propargyl bromide, computational analysis could precisely predict the energetic barriers leading to the formation of the desired 5-substituted isoxazole versus the 4-substituted isomer. researchgate.net
For this compound, there are several areas where computational modeling would be invaluable:
Reaction Pathway Analysis: Modeling the hypothetical synthetic routes described above would help identify the most energetically favorable pathway, potentially saving significant experimental effort. This includes analyzing the cycloaddition mechanism and the energetics of late-stage bromination.
Reactivity Prediction: The reactivity of the bromomethyl group (e.g., in Sₙ2 reactions) and the stability of the isoxazolone ring under various conditions could be modeled. This would provide insights into its behavior as a synthetic intermediate.
Conformational Analysis: Understanding the preferred conformation of the molecule and its interaction with potential biological targets could guide its application in medicinal chemistry.
Currently, no specific mechanistic or computational studies for this compound have been published. This represents a significant gap and a clear opportunity for future research to build a fundamental understanding of this compound's chemical behavior.
Future Directions in the Application of this compound in Organic Synthesis
The true potential of this compound lies in its application as a versatile building block in organic synthesis, particularly for the construction of novel bioactive molecules. researchgate.netmdpi.comfrontiersin.org The reactive bromomethyl group serves as a key anchor point for diversification.
Future research should focus on several promising directions:
Library Synthesis for Drug Discovery: The compound is an ideal starting point for creating libraries of novel isoxazolone derivatives. By reacting it with a wide range of nucleophiles (e.g., amines, phenols, thiols, carboxylates), a diverse set of molecules can be generated for high-throughput screening against various biological targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases. rsc.orgnih.gov
Fragment-Based Drug Discovery (FBDD): The isoxazolone moiety is an attractive fragment for FBDD due to its favorable physicochemical properties and ability to form key hydrogen bond interactions. nih.gov this compound could be used to link this fragment to other molecular scaffolds or to probe the binding pockets of target proteins.
Synthesis of Complex Heterocycles: The isoxazolone ring can be used as a precursor to other important structures. For example, reductive cleavage of the N-O bond can unmask a β-hydroxy ketone functionality, providing access to a different class of compounds. researchgate.net
Development of Covalent Probes: The electrophilic bromomethyl group could be employed to design covalent inhibitors or activity-based probes, which are powerful tools for studying enzyme function and identifying new drug targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(bromomethyl)isoxazol-3(2H)-one derivatives?
- Methodology : A general approach involves functionalizing the hydroxyl group of isoxazol-3-ol precursors via acylation or carbamate formation. For example, 5-(pentan-2-yl)isoxazol-3-ol reacts with acyl chlorides (e.g., morpholinecarbamoyl chloride) in toluene, followed by vacuum concentration and purification via flash chromatography (20–30% ethyl acetate in hexane) . Phosphorus trioxide (P₃O₅) can also activate the hydroxyl group for subsequent nucleophilic substitution with amines (e.g., N-ethylmethylamine) in dichloromethane (DCM) .
- Key Considerations : Monitor reaction progress using TLC and confirm product purity via NMR (¹H/¹³C) and HRMS .
Q. How can the structure of this compound derivatives be confirmed spectroscopically?
- Methodology :
- ¹H NMR : Look for characteristic signals such as the bromomethyl (-CH₂Br) proton resonance near δ 4.4–4.5 ppm (split into a singlet or doublet depending on adjacent substituents) .
- ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 155–165 ppm, while the bromomethyl carbon resonates at δ 25–35 ppm .
- HRMS : Validate molecular weight with <2 ppm error (e.g., observed [M+H]⁺ = 418.9782 vs. calculated 418.9784) .
Q. What purification techniques are effective for isolating bromomethyl-substituted isoxazolones?
- Methodology : Flash chromatography with gradient elution (e.g., 20–30% ethyl acetate in hexane) is standard. For polar derivatives, use higher polarity solvents (e.g., 100% ethyl acetate) . Recrystallization from ethanol/water mixtures may resolve low-melting solids (e.g., mp 61–63°C) .
Advanced Research Questions
Q. How can conflicting NMR data for bromomethyl-substituted isoxazolones be resolved?
- Case Study : If a derivative’s ¹H NMR shows unexpected splitting (e.g., a doublet instead of a singlet for -CH₂Br), consider:
- Steric effects : Bulky substituents may restrict rotation, splitting signals .
- Solvent interactions : Deuterated DMSO can cause peak broadening; compare spectra in CDCl₃ .
- Reanalysis : Confirm purity via HRMS and repeat NMR with higher field strength (e.g., 600 MHz vs. 400 MHz) .
Q. What strategies optimize yields in one-pot syntheses of functionalized isoxazolones?
- Methodology :
- Catalyst selection : Copper acetate [Cu(OAc)₂] enhances cyclization efficiency in α-acyl cinnamide reactions, achieving 80–90% yields .
- Temperature control : Maintain mild conditions (e.g., 25–40°C) to prevent bromomethyl group decomposition .
- In situ activation : Use P₃O₅ to generate reactive intermediates, reducing side reactions .
Q. How do substituents on the isoxazolone ring influence reactivity in further functionalization?
- Case Study : The bromomethyl group acts as a versatile handle for nucleophilic substitution (e.g., with amines) or cross-coupling (e.g., Suzuki reactions). Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance electrophilicity at the bromomethyl carbon, accelerating substitution .
- Experimental Design : Compare reaction rates of 5-(bromomethyl)- vs. 5-(chloromethyl)-isoxazolones under identical conditions using kinetic NMR .
Q. What analytical challenges arise when characterizing bromomethyl-substituted isoxazolones with similar derivatives?
- Example : Distinguishing between regioisomers (e.g., 4- vs. 5-bromomethyl isomers) requires:
- NOESY NMR : Identify spatial proximity of substituents .
- X-ray crystallography : Resolve ambiguous cases (e.g., mp differences: 72°C vs. 61–63°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
